Mirabegron - 223673-61-8

Mirabegron

Catalog Number: EVT-288134
CAS Number: 223673-61-8
Molecular Formula: C21H24N4O2S
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirabegron is classified as a β3-adrenoceptor agonist. [, , , , , , , ] Its primary role in scientific research is to investigate its potential for activating brown adipose tissue (BAT) and inducing the browning of white adipose tissue (WAT). [, , ] This area of research holds significance due to the potential therapeutic benefits of BAT activation and WAT browning in combating obesity and related metabolic disorders.

Future Directions
  • Further investigation of mirabegron's metabolic effects: More research is needed to fully elucidate the mechanisms underlying mirabegron's impact on energy expenditure, BAT activation, and WAT browning. [, ] This includes determining optimal dosages and evaluating long-term effects.
  • Exploring the potential of combination therapies: Combining mirabegron with other interventions, such as physical exercise or other pharmacological agents, may enhance its therapeutic benefits in managing obesity and related metabolic conditions. []
  • Investigating the potential of mirabegron in other conditions: Given its mechanism of action, exploring the potential applications of mirabegron in conditions beyond overactive bladder, such as erectile dysfunction and other conditions influenced by β3-adrenoceptor activity, could be promising areas for future research. []
Source and Classification

Mirabegron was developed by Astellas Pharma and received approval from the U.S. Food and Drug Administration in 2012. It is classified as a beta-3 adrenergic agonist, distinguishing it from other treatments for overactive bladder that typically involve anticholinergic mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mirabegron has been refined through various methods to improve yield and purity. One notable method involves several key steps:

  1. Amino Protection: 2-Aminothiazole-5-acetic acid is reacted with an amino protective agent to form an intermediate.
  2. Condensation Reaction: The intermediate is then condensed with 4-amino phenethyl alcohol to yield another intermediate product.
  3. Oxidation Reaction: This product undergoes oxidation using oxidants such as potassium permanganate or iodoxybenzene formic acid.
  4. Reductive Amination: The final step involves reacting the oxidized product with (R)-2-amino-1-phenethyl alcohol and removing the protective groups to yield Mirabegron .
Molecular Structure Analysis

Structure and Data

The molecular formula of Mirabegron is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, with a molecular weight of 396.51 g/mol. Its structure features a thiazole ring, an amine group, and a phenethyl moiety, which are crucial for its biological activity.

The compound's three-dimensional structure can be analyzed through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its conformational flexibility and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Mirabegron participates in various chemical reactions during its synthesis:

  • Condensation Reactions: These reactions are critical for forming the core structure of Mirabegron from simpler precursors.
  • Oxidation Reactions: The introduction of functional groups through oxidation alters the electronic properties of intermediates, enhancing their reactivity.
  • Reductive Amination: This reaction is essential for finalizing the structure by forming stable amine bonds while removing protective groups.

The optimization of these reactions has led to improved yields and reduced side reactions, making the synthesis more efficient .

Mechanism of Action

Process and Data

Mirabegron acts primarily on the beta-3 adrenergic receptors located in the detrusor muscle of the bladder. Upon binding to these receptors, it triggers a signaling cascade that results in muscle relaxation. This mechanism contrasts with traditional anticholinergic medications that inhibit bladder contractions.

The activation of beta-3 receptors leads to an increase in cyclic adenosine monophosphate levels within cells, promoting relaxation of smooth muscle fibers in the bladder wall, thereby enhancing bladder capacity and reducing urgency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: The melting point ranges around 160°C.
  • Stability: Mirabegron exhibits stability under standard storage conditions but should be protected from moisture.

These properties are critical for formulating effective pharmaceutical preparations that ensure bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Mirabegron is primarily used in clinical settings for managing overactive bladder symptoms. Its unique mechanism offers an alternative for patients who may experience adverse effects from anticholinergic therapies. Additionally, ongoing research explores its potential applications in other areas such as obesity management due to its role in metabolic regulation through beta-3 receptor activation.

Mechanism of Action and Receptor Pharmacology

Beta-3 Adrenergic Receptor Agonism: Molecular Targets and Signaling Pathways

Mirabegron is a selective β3-adrenergic receptor (β3-AR) agonist that binds to G protein-coupled receptors (GPCRs) predominantly expressed in the detrusor smooth muscle of the urinary bladder. Activation of β3-AR triggers Gs-protein coupling, stimulating adenylate cyclase to convert ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP activates protein kinase A (PKA), which phosphorylates downstream targets to induce detrusor relaxation. This process reduces bladder contractility during the storage phase, increasing bladder capacity [1] [4].

Additionally, β3-AR agonism opens large-conductance Ca²⁺-activated K⁺ (BK) channels, hyperpolarizing detrusor cells and further suppressing spontaneous contractions. In human bladder tissue, β3-AR mRNA constitutes ~97% of all β-adrenoceptor subtypes, making it the primary therapeutic target for overactive bladder (OAB) [1] [7]. However, recent studies challenge the traditional view that detrusor relaxation is solely mediated by direct smooth muscle effects. Immunohistochemical data indicate sparse β3-AR expression in human detrusor muscle, suggesting alternative sites of action, such as cholinergic nerve terminals in the bladder wall. Here, β3-AR activation inhibits acetylcholine (ACh) release, reducing "micromotions" that drive afferent signaling and urgency [1] [8].

Table 1: Key Signaling Pathways in β3-AR Agonism

PathwayBiological EffectFunctional Outcome
cAMP/PKA ActivationPhosphorylation of contractile proteinsDetrusor muscle relaxation
BK Channel OpeningMembrane hyperpolarizationReduced spontaneous contractions
ACh Release InhibitionPresynaptic receptor modulationDecreased afferent nerve activity
Urothelial ATP ReductionSuppression of excitatory transmitterLowered bladder sensitivity

Controversies persist regarding the primary site of mirabegron’s action. Functional studies demonstrate relaxation of isolated human detrusor strips, yet clinical plasma concentrations (60–115 nM) show minimal direct muscle effects in vitro. This supports the hypothesis that prejunctional inhibition of parasympathetic activity or urothelial signaling may dominate the therapeutic effect [1] [8].

Cross-Reactivity with Other Adrenergic Receptor Subtypes

Despite its selectivity, mirabegron exhibits off-target binding to other adrenergic receptors:

  • β1-Adrenoceptors: Binding affinity (Ki = 383 nM) is ~153-fold lower than for β3-AR (Ki = 2.5 nM).
  • β2-Adrenoceptors: Lower affinity (Ki = 977 nM) limits cardiac effects at therapeutic doses [2] [9].
  • α1A-Adrenoceptors: Mirabegron binds to α1A-AR (Ki = 0.437 µM) with higher affinity than to α1D- (Ki = 1.8 µM) or α1B-subtypes (Ki = 26 µM). However, this is insufficient to significantly impact voiding symptoms in benign prostatic hyperplasia [2] [5] [9].

Table 2: Affinity of Mirabegron for Adrenergic Receptors

Receptor SubtypeBinding Affinity (Ki)Functional Relevance
β3-AR2.5 nMPrimary target for bladder relaxation
β1-AR383 nMMinimal cardiac effects at clinical doses
β2-AR977 nMNegligible bronchodilatory action
α1A-AR0.437 µMNo clinically relevant voiding symptom relief

Structural analyses reveal that mirabegron’s phenylethanolamine backbone facilitates docking into α1A-AR. Cryo-electron microscopy simulations show two binding states:

  • Slope Orientation: Anchored by hydrophobic interactions with Phe-288, Phe-289, and Val-107 near the orthosteric pocket.
  • Horizontal Surface Binding: Involves exosite contacts with Phe-86 and Met-292, unique to α1A-AR [2] [5].Crucially, mirabegron does not interact with Asp-106, Ser-188, or Phe-312—residues essential for high-affinity binding of α1A-antagonists. This explains its lack of efficacy against voiding symptoms and lower affinity compared to dedicated α1A-blockers [5].

Urothelial and Afferent Neural Modulation Mechanisms

Beyond detrusor effects, β3-AR agonism modulates bladder afferent nerves and urothelial signaling:

  • Urothelial ATP Release: β3-ARs are expressed in the urothelium, where their activation suppresses ATP release. ATP is an excitatory neurotransmitter that stimulates purinergic P2X3 receptors on afferent nerves, inducing urgency. Mirabegron’s inhibition of ATP reduces this signal, decreasing bladder hypersensitivity [1] [8].
  • Afferent Nerve Sensitivity: Spontaneous contractions ("micromotions") during bladder filling activate mechanosensitive afferents. By inhibiting ACh release from cholinergic nerves, mirabegron reduces micromotions and dampens afferent firing. This is evidenced by decreased c-Fos expression (a neural activity marker) in spinal cord regions governing micturition [1] [8].
  • Interstitial Cell Modulation: β3-ARs on suburothelial interstitial cells (ICs) may amplify adenosine-mediated inhibition of afferent nerves. ICs form a syncytium that propagates signals between urothelium and sensory nerves; their suppression by β3-agonists further quietens bladder afferent activity [1].

Table 3: Neuromodulatory Effects of β3-AR Agonism

Target SiteMechanismFunctional Impact
Urothelial Cells↓ ATP releaseReduced P2X3-mediated afferent firing
Cholinergic Nerves↓ Acetylcholine secretionSuppressed detrusor micromotions
Suburothelial ICsEnhanced adenosine signalingAfferent nerve inhibition
Spinal Cord Neurons↓ c-Fos expressionLowered central sensitization

Notably, mirabegron’s presynaptic action on cholinergic nerves is concentration-dependent. At clinical plasma concentrations, it reduces electrically evoked ACh release in human bladder tissues by 40%–60%, directly impacting efferent-driven bladder overactivity [8].

Properties

CAS Number

223673-61-8

Product Name

Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Solubility

Soluble in DMSO.

Synonyms

2-(2-aminothiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide
Betanis
Betmiga
mirabegron
YM 178
YM-178

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.